molecular formula C15H12ClFO3 B1454278 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-03-2

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1454278
CAS No.: 1160250-03-2
M. Wt: 294.7 g/mol
InChI Key: LVYORBDKEWUXNK-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-03-2) is a high-purity benzoyl chloride derivative engineered for advanced organic and medicinal chemistry research. With a molecular weight of 294.70 g/mol , this compound features a 3-fluorobenzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring . The fluorine atom on the benzyl group introduces strategic electron-withdrawing effects, enhancing the compound's electrophilicity and stability, making it a pivotal building block in pharmaceutical and materials chemistry for the synthesis of fluorinated analogs of bioactive molecules . As a highly reactive acid chloride, its primary research application is in nucleophilic acyl substitution reactions to form esters, amides, or ketones . It is expertly synthesized via etherification of a phenolic hydroxybenzoic acid precursor with 3-fluorobenzyl chloride, followed by conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride . The compound is a crystalline solid, soluble in common organic solvents such as dichloromethane and THF, but moisture-sensitive, requiring storage under an inert atmosphere . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYORBDKEWUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification Step

  • Starting Material: 2-hydroxy-3-methoxybenzoic acid (or closely related hydroxy-methoxybenzoic acid derivatives)
  • Reagent: 3-fluorobenzyl chloride
  • Reaction: Nucleophilic substitution (etherification) where the phenolic hydroxyl group is alkylated by 3-fluorobenzyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetone.
  • Outcome: Formation of 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid intermediate.

Conversion of Carboxylic Acid to Acid Chloride

  • Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2
  • Conditions: Reflux under anhydrous conditions, often in the presence of a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.
  • Reaction: The carboxylic acid group is converted to the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
  • Outcome: Formation of this compound.

General Reaction Scheme:

$$
\text{4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{this compound} + \text{SO}2 + \text{HCl}
$$

This method is consistent with the preparation of similar benzoyl chloride derivatives and is widely used in both laboratory and industrial settings.

Alternative Synthetic Approaches

Synthetic Method Starting Material Key Reagents Advantages and Notes
Direct acylation of aldehyde precursor 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Oxidizing agent + SOCl2 Useful if aldehyde is more accessible; involves oxidation then chlorination
Protection-deprotection strategy 2,3-dihydroxybenzoic acid Protection reagents, 3-fluorobenzyl chloride, SOCl2 Allows selective functionalization; more complex but higher selectivity
Ester hydrolysis and chlorination Corresponding ester derivative Base for hydrolysis, SOCl2 Alternative when ester intermediates are more stable or available

These alternative routes may be selected based on availability of starting materials, scale, and desired purity.

Industrial Preparation Considerations

  • Industrial synthesis typically employs the direct conversion of the corresponding carboxylic acid intermediate to the acid chloride using thionyl chloride under controlled reflux conditions.
  • Large-scale processes optimize reaction time, temperature, and reagent stoichiometry to maximize yield and minimize by-products.
  • Purification steps often include vacuum distillation or recrystallization to achieve high purity suitable for downstream applications.
  • Moisture exclusion is critical due to the acid chloride’s sensitivity.

Physical and Chemical Properties Relevant to Preparation

Property Value / Description
Appearance Crystalline solid
Solubility Soluble in organic solvents (dichloromethane, chloroform, THF); insoluble in water
Melting Point Estimated 85-95 °C
Stability Moisture sensitive; store under inert atmosphere at 2-8 °C
Reactivity Highly electrophilic acid chloride group; reacts readily with nucleophiles

These properties influence the choice of solvents, reaction atmosphere, and storage conditions during preparation.

Analytical and Characterization Techniques During Preparation

Summary Table of Preparation Methods

Step Process Reagents/Conditions Notes
1 Etherification 2-hydroxy-3-methoxybenzoic acid + 3-fluorobenzyl chloride, base, aprotic solvent Forms 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid
2 Acid chloride formation Thionyl chloride (SOCl2), reflux, anhydrous conditions Converts acid to acid chloride with SO2 and HCl evolution
Alt. Direct oxidation and chlorination 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde + oxidant + SOCl2 Alternative when aldehyde precursor is available
Purification Recrystallization or distillation Organic solvents, inert atmosphere Ensures purity and stability

Research Findings and Practical Notes

  • The presence of the fluorine atom in the benzyl moiety influences the electronic environment, potentially affecting reaction rates and selectivity during preparation.
  • The methoxy group’s electron-donating effect can stabilize intermediates and influence the reactivity of the acid chloride group.
  • Moisture exclusion is paramount during chlorination to prevent hydrolysis back to the acid.
  • Reaction yields typically range from moderate to high (60-90%) depending on reaction conditions and purification efficiency.
  • Industrial scale-up requires careful control of exothermic reactions and gas evolution (SO2, HCl) for safety and environmental compliance.

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

      Reagents: Amines, alcohols, thiols.

      Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine.

      Products: Amides, esters, thioesters.

  • Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid.

      Reagents: Water or aqueous base.

      Conditions: Mild heating.

      Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

  • Reduction: The carbonyl group can be reduced to the corresponding alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Anhydrous conditions.

      Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorobenzyl and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with analogs differing in substituents or functional groups:

Compound Name Substituent (Benzyl Group) Molecular Formula Avg. Molecular Weight Key Structural Features
This compound 3-Fluorobenzyl C₁₅H₁₂ClFO₃ 294.7 (calculated) Electron-withdrawing F enhances reactivity
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride 4-Bromobenzyl C₁₅H₁₂BrClO₃ 355.61 Bromine enables cross-coupling reactions
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid derivative 4-Chlorobenzyl C₂₂H₁₈ClNO₅ 411.83 Fmoc-protected intermediate for solid-phase synthesis
3-Fluorobenzoyl chloride (precursor) 3-Fluorophenyl C₇H₄ClFO 158.56 Simpler structure, used in Friedel-Crafts reactions

Key Observations :

  • Electron Effects : Fluorine’s electronegativity increases electrophilicity compared to bromine or chlorine, making the target compound more reactive in acylations .
  • Molecular Weight : Bromine substitution (355.61 Da) adds significant mass compared to fluorine (294.7 Da), affecting solubility and diffusion properties.
  • Synthetic Utility : The bromo analog is suited for Suzuki-Miyaura couplings, while the chloro variant serves as a protected intermediate in peptide synthesis .
Target Compound :
  • Reactivity : The 3-fluorobenzyloxy group stabilizes the transition state during nucleophilic attacks, accelerating reactions with amines or alcohols.
  • Applications : Used to synthesize fluorinated drug intermediates, such as safinamide analogs, where fluorine improves metabolic stability .
Bromo Analog (C₁₅H₁₂BrClO₃) :
  • Reactivity : Bromine’s lower electronegativity reduces electrophilicity but enables participation in palladium-catalyzed cross-couplings.
  • Applications : Acts as a substrate for synthesizing biaryl structures in materials science .
Chloro Derivatives :
  • Example : 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid derivatives (e.g., Fmoc-protected intermediates) are used in solid-phase peptide synthesis, leveraging chloro groups for orthogonal protection .

Biological Activity

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, with the CAS number 1160250-03-2, is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF O3. Its structure features a methoxy group and a fluorobenzyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of apoptotic pathways.
  • Antimicrobial Properties : Some investigations have reported antimicrobial effects against specific bacterial strains, making it a candidate for further development in antibiotic therapies.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Anticancer Mechanisms : A study published in Nature Reviews Cancer highlighted the role of benzoyl chloride derivatives in targeting cancer-specific pathways. The findings suggested that modifications in the benzoyl structure could enhance anticancer efficacy .
  • Antimicrobial Research : Research published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound showed significant antibacterial activity against resistant strains .

Data Table

The following table summarizes key biological activities and findings related to this compound:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell linesNature Reviews Cancer
AntimicrobialEffective against specific bacterial strainsJournal of Antimicrobial Chemotherapy
Anti-inflammatoryInhibits pro-inflammatory cytokinesVarious Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride from its benzoic acid precursor?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) under reflux conditions. A mixture of the benzoic acid derivative (e.g., 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid) and excess SOCl₂ is refluxed for 4–6 hours. After removing excess SOCl₂ under reduced pressure, the crude product is purified via distillation or recrystallization .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride. Monitor reaction completion using TLC or FT-IR to confirm the disappearance of the carboxylic acid O-H stretch (~2500–3500 cm⁻¹).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., fluorine coupling in the benzyl group, methoxy protons at ~δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • FT-IR : A strong C=O stretch at ~1770–1810 cm⁻¹ confirms the acyl chloride functionality .
    • Quality Control : Request a Certificate of Analysis (COA) from suppliers, detailing purity (HPLC ≥95%) and impurity profiles .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Handling : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid skin/eye contact due to its corrosive nature .
  • Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or ether cleavage) be minimized during synthesis?

  • Methodology :

  • Moisture Control : Use rigorously dried solvents (e.g., distilled DCM or toluene) and Schlenk-line techniques.
  • Catalytic Additives : Add a catalytic amount of DMF (0.1–1 mol%) to accelerate chlorination and reduce reaction time, lowering the risk of side reactions .
  • Temperature Modulation : Maintain reflux temperature (70–80°C for SOCl₂) to balance reaction rate and stability of sensitive functional groups .

Q. What strategies are effective for resolving discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Troubleshooting :

  • Impurity Identification : Compare experimental ¹H NMR with computational predictions (e.g., ChemDraw or ACD/Labs). For example, residual solvent peaks (e.g., DMSO-d₆ at δ 2.5) or unreacted starting material can mimic unexpected signals .
  • Isotopic Effects : Fluorine’s nuclear spin (I = ½) causes splitting in NMR; use ¹⁹F NMR or decoupling techniques to clarify multiplet patterns .

Q. How does the compound’s reactivity as an acylating agent compare to structurally similar derivatives (e.g., 4-bromo or trifluoromethyl analogs)?

  • Reactivity Analysis :

  • Electrophilicity : The electron-withdrawing fluorine and methoxy groups enhance the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines or alcohols) compared to non-fluorinated analogs .
  • Steric Effects : Substituents on the benzyloxy group (e.g., 3-fluoro vs. 4-bromo) influence steric accessibility in coupling reactions. Kinetic studies using competition experiments can quantify relative reactivity .

Q. What are the implications of this compound’s stability under varying pH conditions for its use in bioactive molecule synthesis?

  • Stability Studies :

  • Aqueous Stability : The acyl chloride hydrolyzes rapidly in water (t₁/₂ < 1 hour at pH 7). For biological applications, derivatize it in situ to stable intermediates (e.g., amides or esters) .
  • Solvent Effects : Stability increases in aprotic solvents (e.g., THF or DMF). Monitor degradation via HPLC to optimize reaction timelines .

Data Contradiction and Validation

  • Case Example : Conflicting melting points reported in literature may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to characterize thermal behavior and X-ray crystallography to confirm crystal structure .
  • Reproducibility : Cross-validate synthetic protocols using independent methods (e.g., alternative chlorinating agents like PCl₅ or oxalyl chloride) to rule out reagent-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.